Pigment Yellow 147

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H21N5O4/c43-31-21-12-4-6-14-23(21)33(45)29-25(31)16-8-18-27(29)38-36-40-35(20-10-2-1-3-11-20)41-37(42-36)39-28-19-9-17-26-30(28)34(46)24-15-7-5-13-22(24)32(26)44/h1-19H,(H2,38,39,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIFQPPFCHUSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052083 | |

| Record name | Pigment Yellow 147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4118-16-5 | |

| Record name | Pigment Yellow 147 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4118-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Yellow 147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pigment Yellow 147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bisanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 147 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ3G1P1NFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pigment Yellow 147: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Pigment Yellow 147 (C.I. 60645). The information is presented to be a valuable resource for professionals in research, development, and related scientific fields.

Chemical Structure and Identification

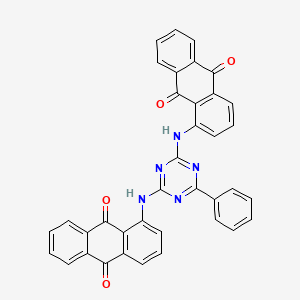

This compound is an anthraquinone-based organic pigment known for its brilliant yellow hue and excellent stability.[1] Its chemical structure consists of two anthraquinone units linked to a central 6-phenyl-1,3,5-triazine core through amino bridges.

The systematic IUPAC name for this compound is 1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione.[2] It is also commonly referred to by various synonyms, including Cromophtal Yellow AGR and Anthraquinone Yellow RNB.[1][2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 4118-16-5[3][4][5][6][7] |

| Molecular Formula | C37H21N5O4[2][4][5][6][7] |

| Molecular Weight | 599.6 g/mol [2][4] |

| IUPAC Name | 1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione[2] |

| C.I. Number | 60645[5][7][8] |

| SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O[2] |

| InChI | InChI=1S/C37H21N5O4/c43-31-21-12-4-6-14-23(21)33(45)29-25(31)16-8-18-27(29)38-36-40-35(20-10-2-1-3-11-20)41-37(42-36)39-28-19-9-17-26-30(28)34(46)24-15-7-5-13-22(24)32(26)44/h1-19H,(H2,38,39,40,41,42)[2] |

| InChIKey | MVIFQPPFCHUSIH-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound exhibits a range of properties that make it suitable for various applications, particularly in plastics and coatings, due to its high thermal stability and lightfastness.[1][3][5] It appears as a bright yellow powder and is insoluble in water.[5]

Table 2: Physicochemical and Fastness Properties of this compound

| Property | Value |

| Density | 1.5 - 1.60 g/cm³[3][6][9] |

| Melting Point | 358 °C[9][10] |

| Boiling Point | 888.5 ± 75.0 °C at 760 mmHg[6][9][10] |

| Flash Point | 491.2 ± 37.1 °C[6][9][10] |

| Oil Absorption | 40-50 ml/100g[3][6] |

| Heat Resistance | 280 °C[3][6] |

| Light Fastness | 7-8[3][6] |

| Water Resistance | 5[3] |

| Oil Resistance | 5[3] |

| Acid Resistance | 5[3][6] |

| Alkali Resistance | 5[3][6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between 2-phenyl-4,6-diamino-1,3,5-triazine and 1-chloroanthraquinone.[5][11] This reaction is carried out in an organic solvent at elevated temperatures, with a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol

The following protocol is based on a reported synthesis method for this compound:[5]

Materials:

-

2-phenyl-4,6-diamino-1,3,5-triazine: 11.25 parts

-

1-chloroanthraquinone: 30.6 parts

-

Sodium carbonate: 15.9 parts

-

Nitrobenzene: 200 parts

-

Ketone iodide: 1.65 parts

-

Pyridine: 9 parts

-

Ethanol

-

Hot water

Procedure:

-

To a reaction vessel, add 200 parts of nitrobenzene, 11.25 parts of 2-phenyl-4,6-diamino-1,3,5-triazine, 30.6 parts of 1-chloroanthraquinone, and 15.9 parts of sodium carbonate.

-

Separately, dissolve 1.65 parts of ketone iodide in 9 parts of pyridine.

-

Add the pyridine solution to the reaction vessel.

-

Stir the mixture and heat to 150-155°C.

-

Maintain the reaction at this temperature with continuous stirring for 12 hours.

-

After the reaction is complete, filter the hot mixture at 100°C.

-

Wash the filter cake with nitrobenzene at 100°C until the filtrate is only slightly colored.

-

Wash the filter cake with ethanol.

-

Finally, wash the product with hot water to remove any remaining free alkali.

-

Dry the resulting product. The reported yield is 34.7 parts (96.7%).[5]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications

This compound is primarily used in the coloring of plastics, including PS, ABS, PMMA, PC, PET, PE, PP, PVC, PA, and POM.[1][5] Its excellent heat stability and resistance to migration make it a preferred choice for these applications.[3][5] It is also utilized in the manufacturing of rubbers, resins, inks, and coatings.[5] Further applications include use in electronic ray processing systems and medical supplies.[5]

References

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. This compound | C37H21N5O4 | CID 77767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|Fast Yellow 147|CAS No.4118-16-5|C.I. No.this compound [xcolorpigment.com]

- 4. This compound | 4118-16-5 [chemicalbook.com]

- 5. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]

- 6. Cas 4118-16-5,this compound | lookchem [lookchem.com]

- 7. union-pigment.com [union-pigment.com]

- 8. CINIC-Products [cinic.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. This compound [dyestuffintermediates.com]

An In-Depth Technical Guide to the Spectroscopic Data of C.I. 60645 (Disperse Red 11)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for C.I. 60645, also known as Disperse Red 11. The information presented herein is intended to support research and development activities by offering detailed data and the experimental context in which it was obtained.

Chemical Identity

-

C.I. Name: Disperse Red 11

-

C.I. Number: 60645

-

Chemical Name: 1,4-diamino-2-methoxyanthraquinone

-

CAS Number: 2872-48-2

-

Molecular Formula: C₁₅H₁₂N₂O₃

-

Molecular Weight: 268.27 g/mol

Spectroscopic Data

The following sections present the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for C.I. 60645.

UV-Vis spectroscopy of Disperse Red 11 reveals characteristic absorption bands in the visible region, which are responsible for its red color. The position of the maximum absorption wavelength (λmax) can vary depending on the solvent used.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Chloroform | 538, 505 | Not specified | |

| Acetone | 529, 496 | Not specified | |

| Ethanol | 524, 492 | Not specified | |

| Dimethylformamide | 536, 502 | Not specified |

The FTIR spectrum of C.I. 60645 provides information about its functional groups. The key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Assignment |

| 3441, 3321 | N-H stretching (amino groups) |

| 1620 | C=O stretching (quinone) |

| 1589, 1508 | C=C stretching (aromatic ring), N-H bending |

| 1265 | C-O stretching (methoxy group) |

| 1056 | C-O-C stretching (asymmetric) |

NMR spectroscopy provides detailed information about the chemical structure of C.I. 60645.

¹H NMR (Proton NMR) Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | m | 2H | Aromatic protons |

| ~7.7 | m | 2H | Aromatic protons |

| ~7.2 | s | 1H | Aromatic proton |

| ~4.0 | s | 3H | Methoxy protons (-OCH₃) |

| Not specified | br s | 4H | Amino protons (-NH₂) |

¹³C NMR (Carbon NMR) Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~180-185 | Carbonyl carbons (C=O) |

| ~150 | Aromatic carbon attached to -OCH₃ |

| ~145 | Aromatic carbons attached to -NH₂ |

| ~110-135 | Other aromatic carbons |

| ~56 | Methoxy carbon (-OCH₃) |

Experimental Protocols

The data presented above are typically obtained using standard spectroscopic techniques. The following are generalized protocols representative of those used for the analysis of C.I. 60645.

-

UV-Vis Spectroscopy: A solution of C.I. 60645 is prepared in a suitable spectroscopic grade solvent (e.g., chloroform, ethanol). The concentration is adjusted to yield an absorbance in the range of 0.1 to 1 AU. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-800 nm, against a solvent blank.

-

FTIR Spectroscopy: The solid sample of C.I. 60645 is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

NMR Spectroscopy: A small amount of C.I. 60645 is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, such as tetramethylsilane (TMS), may be added. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like C.I. 60645.

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the Photophysical Properties of 4′,6-diamidino-2-phenylindole (DAPI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4′,6-diamidino-2-phenylindole, commonly known as DAPI, is a fluorescent stain that exhibits a strong affinity for adenine-thymine (A-T) rich regions within the minor groove of DNA.[1][2][] First synthesized in 1971, DAPI was initially investigated as a potential drug for trypanosomiasis.[1] Although it proved ineffective as a therapeutic agent, its potent and highly fluorescent binding to DNA led to its widespread adoption as a nuclear and chromosome counterstain in fluorescence microscopy, flow cytometry, and other biological assays.[1][4][5] This guide provides a comprehensive overview of the core photophysical properties of DAPI, detailed experimental protocols for its use, and visualizations of its mechanism of action.

Photophysical Properties

The fluorescence of DAPI is highly dependent on its environment. In its free form in aqueous solution, DAPI exhibits weak fluorescence.[5] However, upon binding to double-stranded DNA (dsDNA), its fluorescence quantum yield increases significantly, by approximately 20-fold.[2][4][6] This enhancement is attributed to a reduction in the structural flexibility of the DAPI molecule and a decrease in polarization when it is situated within the rigid and apolar microenvironment of the DNA minor groove.[7]

The key photophysical parameters of DAPI are summarized in the table below.

| Property | Value (Free DAPI in aqueous solution) | Value (DAPI bound to dsDNA) | References |

| Absorption Maximum (λabs) | 344 nm | 358 - 359 nm | [2][8][9][10] |

| Emission Maximum (λem) | ~450 nm | 461 nm | [1][][8][10] |

| Molar Extinction Coefficient (ε) | 21,000 M-1cm-1 | 27,000 M-1cm-1 | [10][11][12] |

| Quantum Yield (ΦF) | 0.046 | 0.58 - 0.92 | [5][12][13] |

| Fluorescence Lifetime (τ) | Two components: ~0.2 ns and ~2.8 ns | Multiple components, with a longer lifetime of ~4 ns | [14] |

Note: The exact values can vary depending on the solvent, pH, and the specific DNA sequence to which DAPI is bound.

When DAPI binds to RNA, its fluorescence is not as strong as when bound to dsDNA, and the emission maximum shifts to approximately 500 nm.[1][][4]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of DAPI for nuclear staining.

-

DAPI Stock Solution (e.g., 5 mg/mL or 14.3 mM):

-

Dissolve the contents of a vial of DAPI dihydrochloride in deionized water (diH₂O) or dimethylformamide (DMF).

-

DAPI has limited solubility in water, so sonication may be required to fully dissolve the powder.

-

The stock solution can be stored at 2-6°C for several months or at -20°C for extended periods.[15]

-

-

DAPI Working Solution (e.g., 300 nM):

This protocol is suitable for cells cultured on coverslips or slides.

-

Fixation and Permeabilization:

-

Fix the cells using an appropriate method, such as with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[17]

-

Wash the cells three times with PBS.

-

Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes.[17] This step is crucial to allow DAPI to enter the nucleus.

-

Wash the cells again three times with PBS.

-

-

DAPI Staining:

-

Add a sufficient volume of the DAPI working solution to completely cover the cells.

-

Incubate for 1-5 minutes at room temperature, protected from light.[15]

-

Remove the staining solution.

-

-

Washing and Mounting:

-

Visualization:

DAPI is generally cell-impermeant and is therefore more commonly used for fixed cells. However, at higher concentrations, it can be used to stain live cells, although this may have cytotoxic effects.[2][19]

-

Preparation:

-

Prepare a DAPI working solution in a suitable cell culture medium or PBS at a concentration typically ranging from 0.1 to 1 µg/mL.[20]

-

-

Staining:

-

Add the DAPI solution directly to the live cells in their culture vessel.

-

Incubate at 37°C for 10-15 minutes.[20]

-

-

Washing and Imaging:

-

Gently wash the cells with fresh culture medium or PBS to minimize background fluorescence.

-

Image the cells immediately using a fluorescence microscope with the appropriate filter set.[20]

-

Signaling Pathways and Experimental Workflows

The primary "signaling pathway" for DAPI is its direct interaction with DNA, leading to a fluorescent signal. The following diagrams illustrate the mechanism of DAPI fluorescence and a typical experimental workflow for its use in immunofluorescence.

Caption: Mechanism of DAPI fluorescence upon binding to DNA.

Caption: A typical workflow for immunofluorescence incorporating DAPI counterstaining.

References

- 1. DAPI - Wikipedia [en.wikipedia.org]

- 2. DAPI | AAT Bioquest [aatbio.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. An investigation of the photophysical properties of minor groove bound and intercalated DAPI through quantum-mechanical and spectroscopic tools - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Spectrum [DAPI (4,6-Diamidino-2-phenylindole)] | AAT Bioquest [aatbio.com]

- 10. interchim.fr [interchim.fr]

- 11. Extinction Coefficient [DAPI (4,6-Diamidino-2-phenylindole)] | AAT Bioquest [aatbio.com]

- 12. FluoroFinder [app.fluorofinder.com]

- 13. 4',6-Diamidino-2-phenylindole, [DAPI] [omlc.org]

- 14. Time-resolved fluorescence of DAPI in solution and bound to polydeoxynucleotides [escholarship.org]

- 15. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. betalifesci.com [betalifesci.com]

- 17. astorscientific.us [astorscientific.us]

- 18. bosterbio.com [bosterbio.com]

- 19. hellobio.com [hellobio.com]

- 20. youdobio.com [youdobio.com]

Thermal Degradation Profile of Pigment Yellow 147: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 147 (C.I. 60645), a high-performance anthraquinone-based colorant, is renowned for its exceptional thermal stability, making it a preferred choice for demanding applications such as engineering plastics. This technical guide provides an in-depth analysis of the thermal degradation profile of this compound, consolidating available data on its heat resistance, melting point, and decomposition characteristics. The document details the methodologies for thermal analysis and presents a plausible degradation pathway based on its chemical structure. This guide is intended to be a valuable resource for researchers and professionals in material science and drug development, where thermal stability is a critical parameter.

Introduction

This compound, with the chemical name 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bisanthraquinone, is a bright, reddish-yellow pigment.[1][2] Its robust molecular structure contributes to its excellent lightfastness, chemical resistance, and, most notably, its high thermal stability.[1][2][3] These properties make it suitable for coloring a wide range of polymers that are processed at high temperatures, including polycarbonate (PC), polyethylene terephthalate (PET), and polyamides (PA). Understanding the thermal degradation profile of this compound is crucial for optimizing processing conditions, ensuring product quality, and predicting the long-term performance of the colored articles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bisanthraquinone | [4] |

| C.I. Name | This compound | [1][2] |

| C.I. Number | 60645 | [2] |

| CAS Number | 4118-16-5 | [1][2] |

| Molecular Formula | C37H21N5O4 | [1][4] |

| Molecular Weight | 599.6 g/mol | [4] |

| Appearance | Yellow powder | [5] |

| Melting Point | ~358 °C | [6] |

| Auto-ignition Temperature | 422 °C | [6] |

Thermal Stability and Degradation Data

This compound exhibits high heat resistance, with reported stability up to 280-300°C, depending on the polymer matrix and processing conditions.[1][2] Thermal degradation is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Summary of Thermal Analysis Data

| Thermal Parameter | Typical Value Range | Method |

| Onset of Decomposition (Td) | 350 - 400 °C | TGA |

| Temperature of Maximum Weight Loss (Tmax) | 400 - 450 °C | TGA |

| Weight Loss at 400 °C | < 5% | TGA |

| Weight Loss at 500 °C | 20 - 40% | TGA |

| Melting Point (Tm) | ~358 °C | DSC |

| Decomposition Enthalpy (ΔHd) | Varies | DSC |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a typical TGA curve would show minimal weight loss up to its decomposition temperature, indicating its high stability. The major weight loss would occur in a single or multi-step process at temperatures above 350°C, corresponding to the breakdown of the organic structure.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. A DSC thermogram for this compound would be expected to show a distinct endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks may be observed, indicating the energy released during thermal decomposition.

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the dry this compound powder (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined from the temperature at which significant weight loss begins. The derivative of the weight loss curve (DTG) is used to identify the temperature of maximum decomposition rate.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the dry this compound powder (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under a continuous purge of an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically involving heating from ambient temperature to a temperature above the expected melting and decomposition points (e.g., 450°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The melting point is identified as the peak temperature of the endothermic melting transition. Exothermic peaks at higher temperatures correspond to decomposition events.

Visualizations

Experimental Workflow for Thermal Analysis

Plausible Thermal Degradation Pathway

The thermal degradation of anthraquinone-based pigments is complex. For this compound, the degradation is likely to initiate at the weaker bonds in the molecule. The following diagram illustrates a plausible, simplified degradation pathway.

Conclusion

This compound is a thermally robust organic pigment with a high decomposition temperature, making it well-suited for high-temperature polymer processing. This technical guide has summarized the key thermal properties and provided standardized protocols for their evaluation using TGA and DSC. The provided visualizations offer a clear overview of the experimental workflow and a plausible degradation mechanism. While specific, publicly available TGA and DSC data for this compound are limited, the information presented here, based on its chemical class and typical performance, serves as a valuable baseline for researchers and professionals working with this high-performance pigment. Further studies focusing on the detailed analysis of its degradation products would provide a more complete understanding of its thermal behavior.

References

- 1. This compound|Fast Yellow 147|CAS No.4118-16-5|C.I. No.this compound [xcolorpigment.com]

- 2. This compound [dyestuffintermediates.com]

- 3. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]

- 4. This compound | C37H21N5O4 | CID 77767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. xcolorpigment.com [xcolorpigment.com]

- 6. echemi.com [echemi.com]

Technical Guide: Solubility of Pigment Yellow 147 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 147 (C.I. 60645; CAS 4118-16-5) is a high-performance anthraquinone pigment known for its excellent heat stability, lightfastness, and vibrant yellow hue.[1][2] These properties make it a valuable colorant in a wide range of applications, including plastics, fibers, and coatings.[1][2][3] In research and development, particularly in fields like drug delivery systems, material science, and formulation chemistry, a thorough understanding of a pigment's solubility in various organic solvents is critical. Solubility data informs solvent selection for processing, purification, and the preparation of stable dispersions, and it is a key parameter in predicting the pigment's behavior in a given matrix.

This technical guide provides a summary of the currently available solubility data for this compound and presents a detailed experimental protocol for determining its solubility in organic solvents.

Solubility Data for this compound

| Solvent | Chemical Class | Solubility | Quantitative Value (at 23 °C) |

| N,N-Dimethylformamide (DMF) | Amide | Very Soluble[4] | Not Available |

| Methanol | Alcohol | Soluble[4] | Not Available |

| Glacial Acetic Acid | Carboxylic Acid | Sparingly Soluble[4] | Not Available |

| Chloroform | Halogenated Alkane | Very Slightly Soluble[4] | Not Available |

| Water | Protic | Practically Insoluble[2][4] | < 10 µg/L[5] |

Note: The qualitative descriptions are based on manufacturer technical data sheets and may not represent standardized solubility testing.

The lack of specific quantitative data highlights the necessity for a standardized experimental approach to determine the solubility of this compound in solvents relevant to specific research or development applications.

Experimental Protocol for Quantitative Solubility Determination

The following protocol is a comprehensive methodology for determining the quantitative solubility of this compound in organic solvents. This protocol is based on established principles of solubility testing for pigments and can be adapted for various laboratory settings.

Principle

A saturated solution of this compound is prepared in the target organic solvent at a controlled temperature. The undissolved pigment is then separated from the saturated solution by filtration. The concentration of the dissolved pigment in the clear filtrate is determined using a suitable analytical method, such as gravimetric analysis or UV-Vis spectrophotometry.

Materials and Equipment

-

This compound powder

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Erlenmeyer flasks with stoppers

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Glass syringes

-

Pipettes

-

Oven or vacuum oven

-

UV-Vis spectrophotometer and cuvettes (for spectrophotometric method)

Experimental Procedure

Step 1: Preparation of a Saturated Solution

-

Accurately weigh an excess amount of this compound (e.g., 0.1 g) and transfer it to an Erlenmeyer flask.

-

Add a known volume of the selected organic solvent (e.g., 20 mL) to the flask.

-

Stopper the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24 hours) to ensure the solution reaches saturation.

Step 2: Separation of Undissolved Pigment

-

After the equilibration period, allow the mixture to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a glass syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, dry, pre-weighed container (for the gravimetric method) or a volumetric flask (for the spectrophotometric method). This step removes any remaining suspended particles.

Step 3: Quantification of Dissolved Pigment

Method A: Gravimetric Analysis

-

Accurately weigh the container with the clear filtrate.

-

Evaporate the solvent from the filtrate using a gentle stream of nitrogen or by placing it in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the pigment.

-

Once the solvent is completely evaporated, place the container in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

-

Weigh the container with the dried pigment residue.

-

Calculate the solubility (S) in g/L using the following equation:

S (g/L) = (Weight of residue (g) / Volume of filtrate (L))

Method B: UV-Vis Spectrophotometry

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the concentration of the original saturated solution, accounting for the dilution factor.

Safety Precautions

-

Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the quantitative determination of this compound solubility.

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Pigment Yellow 147

A comprehensive search for detailed crystallographic data and specific experimental protocols for the study of Pigment Yellow 147's crystal structure and polymorphism has revealed a significant lack of publicly available scientific literature on this specific pigment. While general information regarding its chemical properties is accessible, in-depth structural analysis and characterization of its polymorphic forms are not documented in the searched scientific databases, patents, or technical reports.

This guide, therefore, serves to provide a foundational understanding of this compound based on available data and outlines the standard methodologies and characterization techniques that would be employed in a comprehensive study of its crystal structure and polymorphism, drawing parallels with studies on other organic pigments.

Introduction to this compound

This compound (C.I. 60645) is a high-performance organic pigment belonging to the anthraquinone chemical class. Its molecular formula is C37H21N5O4, and its CAS number is 4118-16-5.[1][2] It is characterized by its bright yellow shade, excellent heat stability, and good light and weather fastness, making it a popular choice for demanding applications, particularly in the plastics industry.[3][4]

Table 1: General Properties of this compound

| Property | Value |

| CI Name | This compound |

| CI Number | 60645 |

| CAS Number | 4118-16-5 |

| Molecular Formula | C37H21N5O4 |

| Molecular Weight | 599.6 g/mol [1][2] |

| Chemical Class | Anthraquinone[1] |

| Appearance | Yellow powder |

| Key Features | High heat stability, good lightfastness, good weather resistance[3][4] |

| Primary Applications | Plastics[3][5] |

The Concept of Polymorphism in Pigments

Polymorphism is the ability of a solid material to exist in more than one crystal structure or arrangement.[6][7] These different crystalline forms are known as polymorphs. Polymorphism is a critical consideration in the pigment industry as different polymorphs of the same chemical compound can exhibit significantly different physical and chemical properties, including:

-

Color and Optical Properties: Different crystal packing can affect the electronic interactions between molecules, leading to variations in color shade, tinctorial strength, and transparency.[8]

-

Thermal Stability: The stability of the crystal lattice can vary between polymorphs, impacting the pigment's performance at elevated temperatures.

-

Solubility and Bleeding Resistance: Different polymorphs can have varying solubilities in solvents and plasticizers, which affects their migration and bleeding characteristics in final products.

-

Mechanical Properties: Crystal habit and hardness can differ, influencing the dispersibility of the pigment in various media.

The identification and control of polymorphism are therefore essential for ensuring consistent product quality and performance.[6]

Experimental Protocols for the Study of Crystal Structure and Polymorphism

While specific data for this compound is unavailable, a typical investigation into the crystal structure and polymorphism of an organic pigment would involve the following key experiments:

Synthesis and Crystallization

The first step involves the synthesis of the pigment, followed by controlled crystallization experiments to induce the formation of different polymorphs.

Synthesis of this compound (General Method): A general method for the synthesis of this compound involves the reaction of 1-aminoanthraquinone with a derivative of a triazine.[1] The crude pigment is then subjected to purification and finishing processes.

Experimental Workflow for Polymorph Screening:

References

- 1. This compound [dyestuffintermediates.com]

- 2. This compound | C37H21N5O4 | CID 77767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|Fast Yellow 147|CAS No.4118-16-5|C.I. No.this compound [xcolorpigment.com]

- 4. Polysynthren Yellow NG - Sudarshan Chemical Industries Limited. [sudarshan.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sdc.org.uk [sdc.org.uk]

A Technical Guide to the Determination of Fluorescence Quantum Yield for Pigment Yellow 147

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fluorescence quantum yield (ΦF) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed by a fluorophore.[1][2] For materials like Pigment Yellow 147, an anthraquinone-based colorant noted for its thermal stability and solid-state fluorescence, determining the quantum yield is essential for its application in plastics, coatings, and advanced materials where fluorescence properties are leveraged.[3][4][5] This guide provides a comprehensive overview of the principles and a detailed experimental protocol for determining the fluorescence quantum yield of this compound using the well-established comparative method.[1][6]

Introduction to Fluorescence Quantum Yield

When a molecule absorbs a photon, it transitions to an electronically excited state. This excited state can return to the ground state through several deactivation pathways, including radiative decay (fluorescence) and non-radiative decay (internal conversion, intersystem crossing). The fluorescence quantum yield represents the probability that an absorbed photon will result in the emission of a fluorescent photon.[1] A value of 1.0 (or 100%) signifies that every absorbed photon is emitted as a fluorescent photon, indicating maximum efficiency.[7][8]

Two primary methods are employed for determining the fluorescence quantum yield:

-

Absolute Method: This technique directly measures the number of photons emitted and absorbed using specialized equipment, such as an integrating sphere.[6][9] While highly accurate, it requires a dedicated and calibrated setup.[6]

-

Comparative Method: This is the most common approach, where the fluorescence intensity of the sample is compared to a reference standard with a known, well-characterized quantum yield.[1][8] This method is more accessible as it can be performed using a standard spectrofluorometer and UV-Vis spectrophotometer.[10]

This guide will focus on the comparative method due to its widespread use and accessibility.[2][11]

Experimental Protocol: Comparative Method

The comparative method involves measuring the absorbance and fluorescence of both the test sample (this compound) and a reference standard under identical conditions.[8] The quantum yield is then calculated using the ratio of their integrated fluorescence intensities, absorbances, and the refractive indices of the solvents.[12]

3.1 Materials and Instrumentation

-

Test Sample: this compound

-

Reference Standard: Rhodamine 6G (ΦF = 0.95 in ethanol) is a suitable standard due to its high and stable quantum yield and spectral overlap with many yellow pigments.

-

Solvent: Spectroscopic grade ethanol (or a suitable solvent in which both the sample and standard are soluble and stable).

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Corrected Spectrofluorometer

-

10 mm path length quartz cuvettes

-

3.2 Detailed Methodology

-

Preparation of Stock Solutions:

-

Accurately prepare stock solutions of this compound and Rhodamine 6G in ethanol. The concentration should be high enough to allow for a dilution series.

-

-

Preparation of Dilution Series:

-

From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.

-

The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is within the range of 0.02 to 0.1.[8][9] This is crucial to minimize inner-filter effects where emitted light is reabsorbed by other fluorophore molecules.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each solution.

-

Determine the absorbance value at the selected excitation wavelength (e.g., 488 nm) for all solutions. Ensure the same excitation wavelength is used for both the sample and the standard.[8]

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

It is critical to maintain identical instrument settings (e.g., excitation wavelength, slit widths, detector voltage) for all measurements of both the sample and the standard.[8]

-

Record the emission spectrum across the entire fluorescence band for each solution.

-

-

Data Processing and Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).[8]

-

For both this compound and the reference standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin. The slope of this line is the gradient (Grad).[1][11]

-

3.3 Calculation of Quantum Yield

The quantum yield of this compound (ΦX) is calculated using the following equation:[1][12]

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the known quantum yield of the reference standard (e.g., 0.95 for Rhodamine 6G).

-

GradX is the gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance for this compound.

-

GradST is the gradient from the plot for the reference standard.

-

ηX is the refractive index of the solvent used for the sample.

-

ηST is the refractive index of the solvent used for the standard.

Note: If the same solvent is used for both the sample and the standard, the refractive index term (ηX² / ηST²) cancels out to 1.[12]

Data Presentation

For clarity and comparative analysis, all quantitative data should be summarized in structured tables. Below is a hypothetical dataset for the determination of the quantum yield of this compound against a Rhodamine 6G standard in ethanol.

Table 1: Absorbance and Fluorescence Data for Quantum Yield Determination

| Sample | Solution | Absorbance at 488 nm | Integrated Fluorescence Intensity (a.u.) |

|---|---|---|---|

| Rhodamine 6G (Std) | 1 | 0.021 | 150,500 |

| 2 | 0.043 | 305,200 | |

| 3 | 0.065 | 460,100 | |

| 4 | 0.082 | 582,400 | |

| 5 | 0.103 | 730,900 | |

| This compound | 1 | 0.025 | 85,300 |

| 2 | 0.048 | 163,500 | |

| 3 | 0.069 | 235,100 | |

| 4 | 0.088 | 299,800 |

| | 5 | 0.105 | 357,600 |

Table 2: Calculated Parameters for Quantum Yield Determination

| Parameter | Rhodamine 6G (Standard) | This compound (Sample) |

|---|---|---|

| Solvent | Ethanol | Ethanol |

| Refractive Index (η) | 1.361 | 1.361 |

| Gradient (Grad) from Intensity vs. Abs Plot | 7,098,000 | 3,405,000 |

| Known Quantum Yield (ΦST) | 0.95 | N/A |

| Calculated Quantum Yield (ΦX) | N/A | 0.455 |

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the comparative method for determining fluorescence quantum yield.

Caption: Workflow for comparative quantum yield determination.

Conclusion

Determining the fluorescence quantum yield is a fundamental step in characterizing fluorescent materials like this compound. The comparative method, when performed with care, provides a reliable and accessible means to quantify this crucial property.[2][10] By following a rigorous protocol, including the use of a suitable standard, maintaining dilute solutions to avoid inner-filter effects, and ensuring consistent instrument parameters, researchers can obtain accurate and reproducible quantum yield values. This data is invaluable for the development and quality control of fluorescent materials in a wide range of scientific and industrial applications.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 3. This compound|Fast Yellow 147|CAS No.4118-16-5|C.I. No.this compound [xcolorpigment.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]

- 6. Making sure you're not a bot! [opus4.kobv.de]

- 7. fiveable.me [fiveable.me]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 11. agilent.com [agilent.com]

- 12. edinst.com [edinst.com]

An In-depth Technical Guide to Pigment Yellow 147: MSDS and Safety Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Material Safety Data Sheet (MSDS) and safe handling protocols for Pigment Yellow 147 (CAS No. 4118-16-5). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on data clarity and practical safety implementation.

Chemical and Physical Properties

This compound, also known as Cromophtal Yellow AGR, is an anthraquinone-based organic pigment.[1][2] It is recognized for its bright yellow hue, excellent heat stability, and lightfastness, making it suitable for various industrial applications, including plastics and coatings.[1][3][4]

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C37H21N5O4 | [1][4][5][6][7] |

| Molecular Weight | 599.60 g/mol | [1][4][6][7] |

| CAS Number | 4118-16-5 | [1][5][6][7] |

| EC Number | 223-912-2 | [5][6][7] |

| Appearance | Bright yellow powder | [2][3][6] |

| Melting Point | 358 °C | [6] |

| Boiling Point | 888.5 °C at 760 mmHg | [6] |

| Flash Point | 491.2 °C | [6] |

| Density | 1.477 - 1.50 g/cm³ | [1][6] |

| Bulk Density | 1880 kg/m ³ at 23 °C | [8] |

| Solubility in Water | < 10 µg/L at 23 °C (pH ~6.4) | [8] |

| log Pow (n-octanol/water) | > 0.3 at 23 °C (Estimated) | [8] |

| Heat Resistance | 280 - 300 °C | [1][2] |

| Light Fastness | 8 (on a scale of 1 to 8) | [1][2] |

| Oil Absorption | 5 - 45 g/100g | [1][2] |

| pH Value | 6.0 - 7.5 | [1][2] |

Toxicological and Ecotoxicological Data

Toxicological data for this compound is limited. According to the available Safety Data Sheets, it is not classified as a hazardous substance under the Globally Harmonized System (GHS).[5][7]

Human Health Toxicity

The acute toxicity data is largely incomplete, with the exception of dermal exposure.

| Exposure Route | Species | Value | Source(s) |

| Oral | - | No data available | [5][6][8] |

| Inhalation | - | No data available | [5][6][8] |

| Dermal | Rat (male/female) | LD50 > 2000 mg/kg bw | [5][8] |

Other toxicological endpoints such as skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity have no available data.[6]

Ecotoxicity

This compound shows low toxicity to aquatic organisms.

| Organism | Test | Duration | Value | Source(s) |

| Fish (Danio rerio) | LC50 | 96 h | > 100 mg/L | [5][8] |

| Daphnia (Daphnia magna) | EC50 | 48 h | > 100 mg/L | [5][8] |

| Algae (Pseudokirchneriella subcapitata) | EC50 | 72 h | > 100 mg/L | [5][8] |

| Microorganisms (Activated sludge) | EC50 | 3 h | > 1000 mg/L | [5][8] |

There is no data available on the persistence, degradability, or bioaccumulative potential of this compound.[6][8]

Safety Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety in the laboratory.

Engineering Controls

-

Ventilation: Handle in a well-ventilated place.[5] Use local exhaust ventilation to control airborne dust levels.[9]

-

Safety Equipment: Ensure safety showers and eyewash stations are readily available in the immediate vicinity of any potential exposure.[9][10]

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE should follow a systematic process to ensure adequate protection.

References

- 1. This compound|Fast Yellow 147|CAS No.4118-16-5|C.I. No.this compound [xcolorpigment.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. China this compound / CAS 4118-16-5 factory and manufacturers | Precise Color [precisechem.com]

- 4. zeyachem.net [zeyachem.net]

- 5. chemicalbook.com [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound | C37H21N5O4 | CID 77767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. cncolorchem.com [cncolorchem.com]

- 10. gelest.com [gelest.com]

Alternative names and synonyms for Pigment Yellow 147 in scientific literature

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Pigment Yellow 147, a high-performance organic pigment. It details its chemical identity, alternative names and synonyms, physical and chemical properties, and applications. The guide also includes a synthesis methodology and outlines standard experimental protocols for its characterization, catering to the needs of researchers in materials science, chemistry, and drug development.

Chemical Identity and Synonyms

This compound is chemically known as 1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione[1]. It is a complex organic molecule belonging to the anthraquinone class of colorants. Due to its widespread use in various industries, it is known by a multitude of synonyms, trade names, and chemical identifiers. A comprehensive list is provided in the table below for easy reference in scientific literature and commercial sourcing.

Table 1: Alternative Names, Synonyms, and Chemical Identifiers for this compound

| Category | Identifier |

| Common Name | This compound |

| IUPAC Name | 1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione[1] |

| CAS Registry Number | 4118-16-5 |

| C.I. Name | C.I. This compound, C.I. 60645[2] |

| EINECS Number | 223-912-2 |

| Chemical Formula | C₃₇H₂₁N₅O₄ |

| Molecular Weight | 599.6 g/mol [1] |

| Trade Names & Synonyms | Cromophtal Yellow AGR, Filester Yellow RNB, Kayaset Yellow E-AR, Plastic Yellow AGR, Fast Yellow 147, Anthraquinone Yellow RNB, 1,1'-((6-Phenyl-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone, 9,10-Anthracenedione, 1,1'-((6-phenyl-1,3,5-triazine-2,4-diyl)diimino)bis-[2][3] |

Diagram 1: Chemical Structure and Identifiers of this compound

Caption: Relationship between this compound and its key identifiers.

Physicochemical Properties

This compound is a yellow powder with excellent heat and light fastness, making it suitable for high-performance applications. Its insolubility in water and most organic solvents is a key characteristic of a pigment. A summary of its key properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Yellow Powder |

| Melting Point | >300 °C |

| Solubility | Insoluble in water[2] |

| Heat Resistance | Up to 300 °C in certain polymers[2] |

| Light Fastness (Blue Wool Scale) | 6-8 (depending on the medium and concentration)[4] |

| Acid Resistance (5% HCl) | 5 (Excellent)[2] |

| Alkali Resistance (5% Na₂CO₃) | 5 (Excellent)[2] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the condensation reaction of 1-aminoanthraquinone with a triazine derivative. A specific preparation is described as follows:

Reactants:

-

2-phenyl-4,6-diamino-1,3,5-triazine

-

1-chloroanthraquinone

-

Sodium carbonate (acid scavenger)

-

Nitrobenzene (solvent)

-

Pyridine

-

Ketone iodide (catalyst)

Procedure:

-

To 200 parts of nitrobenzene, add 11.25 parts of 2-phenyl-4,6-diamino-1,3,5-triazine, 30.6 parts of 1-chloroanthraquinone, and 15.9 parts of sodium carbonate.

-

Add a solution of 1.65 parts of ketone iodide in 9 parts of pyridine to the mixture.

-

Stir the reaction mixture at 150-155 °C for 12 hours.

-

Filter the hot mixture at 100 °C.

-

Wash the filter cake with hot nitrobenzene (100 °C) until the filtrate is only slightly colored.

-

Wash the filter cake with ethanol.

-

Finally, wash the product with hot water to remove any remaining inorganic salts.

-

Dry the resulting pigment. The reported yield for this specific procedure is 96.7%[4].

A patent also describes an alternative method using 1-aminoanthraquinone, cyanuric chloride, and phenol as starting materials in the presence of an acid binding agent and a phase transfer catalyst[5].

Diagram 2: Synthesis Workflow for this compound

Caption: A simplified workflow for the synthesis of this compound.

Characterization Methods

-

FTIR Spectroscopy: The presence of characteristic functional groups can be confirmed using Fourier-transform infrared spectroscopy. The spectrum would be expected to show peaks corresponding to N-H stretching, C=O stretching of the anthraquinone moiety, and aromatic C=C and C-N stretching vibrations. PubChem provides access to an FTIR spectrum of this compound obtained from a KBr pellet[1].

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the molecular structure. Due to the low solubility of the pigment, high-temperature or specialized NMR techniques might be necessary. PubChem lists the availability of a ¹³C NMR spectrum[1].

-

Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the pigment.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum, typically measured in a suitable solvent or as a solid dispersion, provides information about the electronic transitions responsible for its color. The maximum absorption wavelength (λmax) is a key characteristic.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the pigment by measuring its weight loss as a function of temperature. This analysis can identify the decomposition temperature of the pigment.

-

Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions, such as melting or crystallization, although for high-melting-point pigments like this compound, decomposition may occur before melting.

The light and weather fastness of pigments are critical performance indicators. Standardized tests are used to evaluate these properties.

-

Light Fastness (ISO 105-B02): This standard specifies a method for determining the resistance of the color of textiles to an artificial light source representative of natural daylight (xenon arc lamp)[6][7][8][9]. The change in color of the exposed sample is assessed by comparison with a set of blue wool references (rated 1 to 8, with 8 being the highest fastness)[10].

-

Weather Fastness: This test evaluates the resistance of the pigment to outdoor conditions, including sunlight, moisture, and temperature fluctuations. Accelerated weathering tests are often performed in a chamber that simulates these conditions.

Applications

This compound is primarily used as a colorant in a variety of high-performance applications due to its excellent stability.

-

Plastics: It is widely used in the coloration of various plastics, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polycarbonate (PC), and polyethylene terephthalate (PET)[4]. Its high heat stability makes it suitable for processing at elevated temperatures.

-

Coatings and Inks: Its good light and weather fastness make it a suitable choice for automotive and industrial coatings, as well as for high-quality printing inks.

-

Fibers: It is used for the coloration of synthetic fibers, such as polyester.

Relevance for Drug Development Professionals

While there is no direct evidence in the reviewed literature of this compound being used in drug delivery systems or as a therapeutic agent, its core chemical structures, anthraquinone and s-triazine , are of significant interest in medicinal chemistry.

-

Anthraquinones: This class of compounds includes both natural and synthetic derivatives with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[11]. They are known to interact with DNA and various enzymes, making them a scaffold for the design of new drugs.

-

s-Triazines: The 1,3,5-triazine ring is considered a "privileged structure" in drug discovery. Numerous s-triazine derivatives have been developed with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects[1][2][4][12][13]. Several approved drugs contain the s-triazine moiety.

The combination of these two pharmacologically relevant scaffolds in the structure of this compound suggests that it could be a starting point for the design of novel bioactive compounds. However, its poor solubility would likely be a significant hurdle to overcome for any potential therapeutic application. Further research would be needed to explore any biological activity and to develop soluble derivatives for screening.

References

- 1. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|Fast Yellow 147|CAS No.4118-16-5|C.I. No.this compound [xcolorpigment.com]

- 4. mdpi.com [mdpi.com]

- 5. CN116606258A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 7. ISO 105-B02 | Q-Lab [q-lab.com]

- 8. fyitester.com [fyitester.com]

- 9. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]

- 10. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 11. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Genesis of a High-Performance Color: A Technical Guide to Pigment Yellow 147

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and the first synthesis of Pigment Yellow 147 (C.I. 60645), a high-performance anthraquinone pigment valued for its exceptional durability and vibrant color. This document provides a comprehensive overview of its emergence within the broader context of organic pigment innovation, details its chemical synthesis, and presents its key physicochemical properties in a structured format for easy reference.

Historical Development: A Quest for Stability and Brilliance

The story of this compound is rooted in the mid-20th century drive for synthetic colorants with superior performance characteristics. The development of new synthetic fibers and advanced polymer technologies in the post-war era created a demand for pigments with excellent heat stability, lightfastness, and resistance to migration.

While the precise date of the first synthesis of this compound is not publicly documented, its development can be situated within the broader advancements in anthraquinone chemistry during the 1960s and 1970s. Companies at the forefront of dye and pigment innovation, such as the Swiss chemical giant Ciba-Geigy (now part of BASF), were instrumental in creating a new generation of high-performance pigments.[1] Ciba-Geigy filed numerous patents for novel anthraquinone-based dyes and pigments during this period, indicating a fertile ground for the creation of molecules like this compound.[2][3][4] The pigment is commercially available under trade names such as Cromophtal® Yellow AGR, a brand associated with Ciba-Geigy, further strengthening the connection to their developmental work.[5][6][7]

This compound belongs to the anthraquinone class of colorants, which were first commercialized as dyes in the early 1900s.[3] The inherent stability of the anthraquinone structure provided a robust scaffold for the design of pigments that could withstand the rigors of high-temperature plastic processing and demanding outdoor applications. Its development in the late 20th century marked a significant step in fulfilling the need for durable and brilliant yellow shades in a variety of demanding applications.[8]

First Synthesis: Building the Molecular Architecture

The first synthesis of this compound, chemically known as 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis(anthracene-9,10-dione), involves a multi-step process culminating in the formation of a highly stable molecular structure. Two primary synthesis routes have been described in the literature.

Method 1: From 2-phenyl-4,6-diamino-1,3,5-triazine and 1-chloroanthraquinone

This method involves the condensation reaction between 2-phenyl-4,6-diamino-1,3,5-triazine and 1-chloroanthraquinone.[1]

Method 2: From 1-aminoanthraquinone, Cyanuric Chloride, and Phenol

A patented alternative method utilizes more readily available starting materials.[1] This synthesis proceeds through a series of condensation reactions.

Experimental Protocols

Synthesis of this compound (Method 1)

The following protocol is based on a documented manufacturing process.[1]

-

Reaction Setup: To 200 parts of nitrobenzene in a suitable reaction vessel, add 11.25 parts of 2-phenyl-4,6-diamino-1,3,5-triazine, 30.6 parts of 1-chloroanthraquinone, and 15.9 parts of sodium carbonate.

-

Catalyst Addition: Add a solution of 1.65 parts of ketone iodide in 9 parts of pyridine to the reaction mixture.

-

Reaction: Stir the mixture at a temperature of 150-155°C for 12 hours.

-

Filtration and Washing: Filter the hot mixture at 100°C. Wash the filter cake with nitrobenzene at 100°C until the filtrate is only slightly colored. Subsequently, wash with ethanol, followed by hot water to remove any free alkali.

-

Drying: Dry the resulting product to obtain this compound. A typical yield is reported to be around 96.7%.[1]

Physicochemical Properties

This compound is a bright, deep yellow powder that is insoluble in water.[2][5] Its key performance characteristics are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₃₇H₂₁N₅O₄ |

| Molecular Weight | 599.59 g/mol [5] |

| CAS Number | 4118-16-5[5] |

| C.I. Number | 60645[5] |

| Chemical Family | Anthraquinone[5] |

| Appearance | Bright yellow powder[2] |

| Water Solubility | Insoluble[2] |

Table 2: Performance and Resistance Properties of this compound

| Property | Rating/Value |

| Lightfastness (in PS) | 6-7[2] |

| Lightfastness (in PC, PET) | 8[2] |

| Heat Resistance | Up to 340°C (in PC)[2] |

| Weather Resistance (3000h) | 4-5[2] |

| Acid Resistance | Excellent[2] |

| Alkali Resistance | Excellent[2] |

| Migration Resistance | Good[2] |

Applications

The excellent thermal stability, lightfastness, and chemical resistance of this compound make it a preferred choice for coloring a wide range of materials where durability is paramount.

Table 3: Recommended Applications for this compound

| Application | Suitability |

| Plastics | Highly Recommended (PS, ABS, PC, PET, PMMA, PA6, POM, PBT)[2][9] |

| Rubber | Recommended[2] |

| Resins | Recommended[2] |

| Inks | Recommended[2] |

| Coatings | Recommended[2] |

| Polyester Fiber (Spin Dyeing) | Particularly Suitable[2] |

References

- 1. Development History & Stage | Fineland Chem [finelandchem.com]

- 2. US4014906A - Process for the manufacture of anthraquinone compounds - Google Patents [patents.google.com]

- 3. GB1336921A - Process for the manufacture of 1-amino-2-caboxylic acid- anthraquinones - Google Patents [patents.google.com]

- 4. US4224228A - Water-soluble anthraquinone dyes - Google Patents [patents.google.com]

- 5. This compound [dyestuffintermediates.com]

- 6. easchem.com.tw [easchem.com.tw]

- 7. Cromophtal® Red D 3890 | Color Materials [colormaterials.sunchemical.com]

- 8. US20090100611A1 - Acid Dye Composition of Anthraquinone Dyes - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Navigating the Knowledge Gap: A Technical Guide to the Environmental Fate and Persistence of Pigment Yellow 147

For Immediate Release

This technical guide addresses the environmental fate and persistence of C.I. Pigment Yellow 147 (CAS No. 4118-16-5), a high-performance anthraquinone pigment. Targeted at researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes available data and outlines the standardized experimental protocols required for a comprehensive environmental risk assessment. While specific environmental fate studies on this compound are notably absent in publicly accessible literature, this guide provides a framework for its evaluation based on its chemical class and established international testing guidelines.

Introduction to this compound

This compound, chemically identified as 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bisanthraquinone, is recognized for its excellent heat stability, lightfastness, and resistance to migration.[1][2] These properties make it a valuable colorant in plastics, inks, and coatings.[3][4] Structurally, it belongs to the anthraquinone class of pigments.[2][3] A critical characteristic influencing its environmental behavior is its very low solubility in water, reported as less than 10 µg/L.[3][5]

Ecotoxicological Profile

Available safety data indicates that this compound has a low potential for acute toxicity in aquatic organisms. Standard ecotoxicological tests have consistently shown no significant adverse effects at concentrations up to and exceeding 100 mg/L.[5][6] This low toxicity is likely linked to its poor water solubility, which limits the exposure concentration for aquatic species.

Table 1: Summary of Acute Ecotoxicity Data for this compound

| Test Organism | Endpoint | Exposure Duration | Result | Reference |

| Danio rerio (Zebra fish) | LC50 | 96 hours | > 100 mg/L | [5][6] |

| Daphnia magna (Water flea) | EC50 | 48 hours | > 100 mg/L | [5][6] |

| Pseudokirchneriella subcapitata (Green algae) | EC50 | 72 hours | > 100 mg/L | [5][6] |

| Activated sludge, domestic | EC50 | 3 hours | > 1,000 mg/L | [5][6] |

Environmental Fate and Persistence: A Data Gap

A thorough review of scientific literature and safety data sheets reveals a significant lack of empirical data on the environmental fate and persistence of this compound. Key parameters such as biodegradability, potential for bioaccumulation, and mobility in soil are consistently reported as "no data available".[5] This absence of information necessitates a predictive approach based on the pigment's chemical nature and the application of standardized testing protocols.

Organic pigments, as a class, are generally characterized by low solubility and high stability, which can lead to persistence in the environment.[7] The Canadian Environmental Protection Act, 1999 (CEPA 1999) screening assessment of other substances in the Anthraquinones Group concluded that some members meet the criteria for persistence but not for bioaccumulation.[8] This suggests that while this compound may persist, its potential to bioaccumulate might be low.

Below is a logical workflow for the environmental fate assessment of a pigment like this compound, based on standard regulatory testing schemes.

Recommended Experimental Protocols

To address the existing data gaps, the following standardized OECD (Organisation for Economic Co-operation and Development) test guidelines are recommended. These protocols represent the international standard for generating reliable data on the environmental behavior of chemical substances.[3][9]

Biodegradation

Given the pigment's low water solubility, initial screening for ready biodegradability might be challenging. Tests for inherent biodegradability are often more appropriate for such substances.

-

Ready Biodegradability (OECD 301 Series): A suite of tests (e.g., OECD 301B CO₂ Evolution, OECD 301F Manometric Respirometry) is available to determine if the pigment is easily biodegraded by microorganisms under aerobic conditions.[10][11]

-

Methodology: A defined concentration of the test substance is incubated in a mineral medium with a microbial inoculum (e.g., activated sludge). The extent of degradation is measured over 28 days by monitoring parameters like CO₂ production or oxygen consumption.[11] A substance is considered readily biodegradable if it reaches a pass level (e.g., >60% of theoretical CO₂ production) within a 10-day window.[11]

-

-

Inherent Biodegradability (OECD 302 Series): If a substance is not readily biodegradable, tests like the Zahn-Wellens/EMPA test (OECD 302B) can assess its potential for ultimate biodegradation under favorable conditions.[12]

-

Methodology: This test uses a higher concentration of microorganisms and a longer exposure period than ready biodegradability tests. The degradation is typically followed by measuring the Dissolved Organic Carbon (DOC) removal over 28 days.[10]

-

Hydrolysis

Hydrolysis is a key abiotic degradation pathway.

-

Hydrolysis as a Function of pH (OECD 111): This guideline is used to determine the rate of hydrolytic degradation of a chemical in aqueous solutions at different pH values (typically 4, 7, and 9).

-

Methodology: Sterile aqueous buffer solutions of the test substance are incubated at a constant temperature in the dark. Samples are taken at appropriate intervals and analyzed for the concentration of the parent substance. Due to the low water solubility of this compound, a co-solvent may be necessary, and analytical methods must be sensitive enough to detect low concentrations.

-

Photolysis

The high stability of this compound to light suggests direct photolysis might be a slow process, but it must be quantified.

-

Direct Phototransformation in Water (OECD 316): This test determines the rate of direct photolysis under simulated sunlight.[13][14]

-

Methodology: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp). The concentration of the test substance is monitored over time. Dark controls are run in parallel to account for non-photolytic degradation. The quantum yield can be calculated to estimate the photolytic half-life under various environmental conditions.[13]

-

Bioaccumulation

Bioaccumulation potential is a critical aspect of risk assessment. For highly insoluble substances, assessing bioaccumulation in sediment-dwelling organisms may be particularly relevant.

-

Bioaccumulation in Fish (OECD 305): This is the standard test for determining the bioconcentration factor (BCF) in fish.

-

Methodology: Fish are exposed to the test substance in water at a constant concentration (uptake phase) until a steady state is reached. They are then transferred to clean water for a depuration phase. The concentrations of the substance in fish tissue and water are measured to calculate the BCF. Given the pigment's hydrophobicity, a dietary exposure route may also be considered.

-

-

Bioaccumulation in Sediment-Dwelling Benthic Oligochaetes (OECD 315): This test is suitable for substances that are likely to partition to sediment.[15]

-

Methodology: Sediment-dwelling worms (e.g., Lumbriculus variegatus) are exposed to sediment spiked with the test substance for an uptake phase (typically 28 days), followed by a depuration phase in clean sediment.[15] The bioaccumulation factor (BAF) is calculated based on the concentrations in the worms and the sediment.[15]

-